molecular formula C6H6O3 B3257027 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one CAS No. 281676-64-0

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one

Cat. No.: B3257027
CAS No.: 281676-64-0
M. Wt: 126.11 g/mol
InChI Key: HITOXZPZGPXYHY-UHFFFAOYSA-N
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Description

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one, also known as levoglucosenone, is an organic compound with the molecular formula C6H6O3. It is a bicyclic ketone derived from cellulose and is known for its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one can be synthesized through the pyrolysis of cellulose. The process involves heating cellulose at high temperatures in the absence of oxygen, leading to the formation of levoglucosenone along with other by-products. The reaction conditions typically include temperatures ranging from 300°C to 600°C .

Industrial Production Methods

Industrial production of this compound involves the use of biomass as a raw material. The biomass undergoes thermochemical conversion processes such as fast pyrolysis or gasification to produce levoglucosenone. These methods are advantageous due to their sustainability and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to its strained bicyclic structure, which makes it susceptible to nucleophilic attack. The ketone group can undergo various transformations, leading to the formation of different products. The pathways involved include nucleophilic addition, substitution, and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one is unique due to its bicyclic structure and high reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis. Additionally, its production from renewable biomass sources highlights its importance in sustainable chemistry .

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]oct-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITOXZPZGPXYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(=O)C(O1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880912
Record name levoglucosenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37112-31-5
Record name levoglucosenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Reactant of Route 2
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Reactant of Route 3
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Reactant of Route 4
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Reactant of Route 5
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one
Reactant of Route 6
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one

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